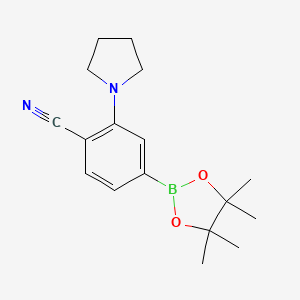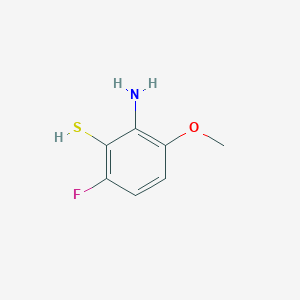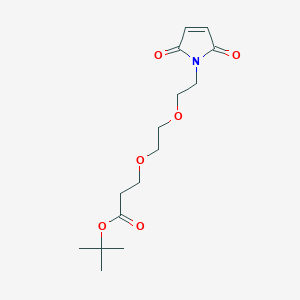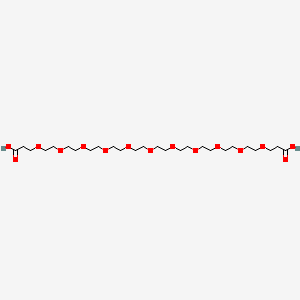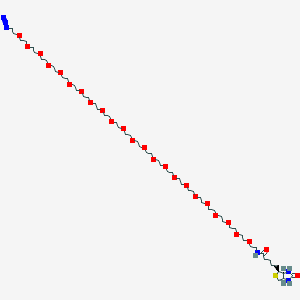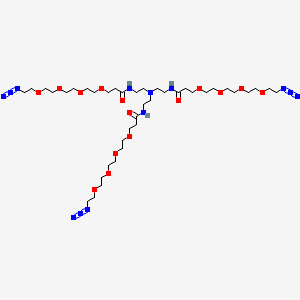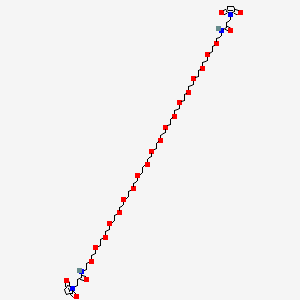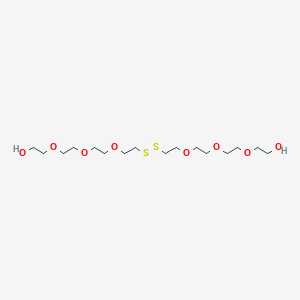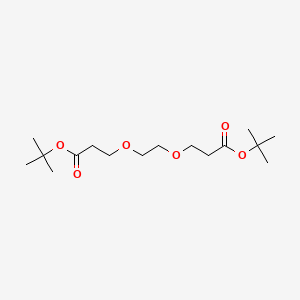
Bis-PEG2-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-PEG2-t-butyl ester is a symmetrical, bifunctional polyethylene glycolylation reagent featuring two t-butyl ester-protected carboxylic acid groups, separated by a polyethylene glycol diol linker. This compound is known for its hydrophilic polyethylene glycol spacer, which imparts water solubility and biocompatibility to the conjugated biomolecules. The t-butyl ester groups provide a stable, easily cleavable moiety for subsequent deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of t-butyl esters typically involves the esterification of carboxylic acids with t-butanol. A common method employs anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding t-butyl esters in good yields .
Industrial Production Methods: In industrial settings, the synthesis of Bis-PEG2-t-butyl ester involves the reaction of polyethylene glycol diol with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane, followed by purification through column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Bis-PEG2-t-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The t-butyl ester groups can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acids.
Substitution: The ester groups can participate in nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.
Common Reagents and Conditions:
Substitution: Reagents such as amines, alcohols, and thiols can react with the ester groups under basic or neutral conditions.
Major Products:
Hydrolysis: Carboxylic acids.
Substitution: Amides, esters, and thioesters.
Scientific Research Applications
Bis-PEG2-t-butyl ester plays a crucial role in the polyethylene glycolylation of biomolecules, such as proteins and peptides. This process enhances their pharmacokinetic properties, including increased solubility, stability, and circulation half-life, while reducing immunogenicity . The compound is also used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are valuable in targeted protein degradation research. Additionally, it finds applications in drug delivery systems, surface modification, and the development of antibody-drug conjugates .
Mechanism of Action
The mechanism of action of Bis-PEG2-t-butyl ester involves the polyethylene glycolylation of biomolecules. The polyethylene glycol spacer provides steric hindrance, reducing the recognition and degradation by proteolytic enzymes and the immune system . This results in enhanced stability and prolonged circulation time of the conjugated biomolecules .
Comparison with Similar Compounds
NH-bis(PEG2-t-butyl ester): This compound contains an amino group with two t-butyl esters and is used for similar applications in polyethylene glycolylation and bioconjugation.
Polyethylene glycol (PEG) derivatives: These compounds share the polyethylene glycol backbone and are used for various biomedical applications.
Uniqueness: Bis-PEG2-t-butyl ester is unique due to its symmetrical structure and bifunctional nature, which allows for efficient polyethylene glycolylation of biomolecules. The t-butyl ester groups provide a stable and easily cleavable protecting group, making it highly suitable for pharmaceutical and biomedical applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O6/c1-15(2,3)21-13(17)7-9-19-11-12-20-10-8-14(18)22-16(4,5)6/h7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKAASHAFVQEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
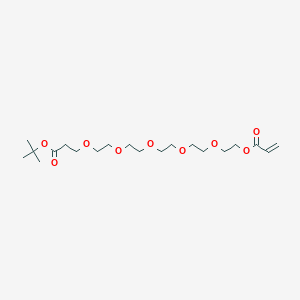
![((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-acetic acid](/img/structure/B8025074.png)
![Bicyclo[1.1.1]pentan-2-amine hydrochloride](/img/structure/B8025077.png)
